Home > Products > Screening Compounds P3122 > 3-(4-phenoxybutyl)-4(3H)-quinazolinone
3-(4-phenoxybutyl)-4(3H)-quinazolinone -

3-(4-phenoxybutyl)-4(3H)-quinazolinone

Catalog Number: EVT-4970150
CAS Number:
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. [] It exhibits neuroprotective effects in in vitro and in vivo models of Parkinson's disease by inhibiting PARP-1 activation and subsequent NAD depletion. [, ] FR255595 demonstrates good oral bioavailability and brain penetration. []

5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone (FR247304)

  • Compound Description: FR247304 is another potent PARP-1 inhibitor with neuroprotective effects against cerebral ischemia. [] It functions by preventing PARP activation and the subsequent depletion of NAD, thereby mitigating neuronal damage in both in vitro and in vivo models. [] Compared to other PARP inhibitors like 3-aminobenzamide and PJ34, FR247304 demonstrates greater potency and efficacy. []

N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (7)

  • Compound Description: Compound 7 demonstrates excellent in vitro antitumor activity, particularly against lung, CNS, and breast cancer cells. [] Its mean growth inhibitory concentration (GI50) is comparable to that of standard drugs like 5-fluorouracil (5-FU), gefitinib, and erlotinib. []

N-(3,4,5 trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (19)

  • Compound Description: Compound 19 exhibits impressive in vitro antitumor activity, showing remarkable potency against a range of cancer cell lines, including lung, CNS, and breast cancers. [] Its mean GI50 value is notably lower than that of 5-FU and even surpasses the potency of gefitinib. []

(E)-3-(5-carboxy-2-fluorophenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one (73)

  • Compound Description: Compound 73 displays potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). [] It exhibits synergistic effects with piperacillin-tazobactam (TZP), enhancing the latter's efficacy against MRSA. [] Mechanistically, compound 73 binds to the allosteric site of penicillin-binding protein 2a (PBP2a), facilitating the binding of β-lactam antibiotics to the active site. [] This compound also demonstrates promising pharmacokinetic properties, including low clearance and oral bioavailability. []

3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt (MDL 427)

  • Compound Description: MDL 427 shows potent antiallergic activity in models of rat passive cutaneous anaphylaxis and passive peritoneal anaphylaxis. [] Importantly, MDL 427 exists in equilibrium with its ionized formamido compound, 2-(formylamino)-N-1H-tetrazol-5-ylbenzamide, in aqueous solutions. [] Structure-activity relationship studies indicate that both an electrophilic center and an acidic functionality contribute to its antiallergic properties. []
Overview

3-(4-phenoxybutyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone class, which has gained attention in medicinal chemistry due to its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific structure of 3-(4-phenoxybutyl)-4(3H)-quinazolinone allows for interactions with various biological targets, making it a subject of interest for further research.

Source and Classification

This compound is classified under heterocyclic compounds, specifically within the quinazolinone derivatives. It is synthesized from starting materials that include anthranilic acid and various phenolic derivatives. The broader classification of quinazolinones includes their use in drug development due to their ability to act on multiple biological pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(4-phenoxybutyl)-4(3H)-quinazolinone typically involves several key steps:

  1. Formation of Intermediate Compounds: The initial step often includes the reaction of anthranilic acid with phenoxyacetyl chlorides in a suitable solvent like dry ether. This reaction yields intermediate compounds such as methyl 2-(phenoxy)acetamido benzoates.
  2. Cyclization: The intermediates are then treated with guanidine hydrochloride in a solvent like n-butanol, leading to cyclization and formation of the quinazolinone core structure.
  3. Purification: The final product is usually purified through crystallization techniques from solvents such as ethanol or methanol to obtain pure 3-(4-phenoxybutyl)-4(3H)-quinazolinone .
Molecular Structure Analysis

Structure and Data

The molecular formula for 3-(4-phenoxybutyl)-4(3H)-quinazolinone is C17H18N2OC_{17}H_{18}N_2O. The compound features a quinazolinone ring structure with a phenoxybutyl substituent at the 3-position.

Key Structural Features:

  • Quinazolinone Core: Characterized by a fused benzene and pyrimidine ring.
  • Phenoxybutyl Side Chain: Enhances lipophilicity and potential biological activity.

Spectroscopic Data

  • Infrared Spectroscopy: Characteristic absorption bands are observed for C=O (carbonyl) stretching and N-H bending.
  • Nuclear Magnetic Resonance Spectroscopy: Provides information on the hydrogen environment, confirming the presence of specific functional groups.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 3-(4-phenoxybutyl)-4(3H)-quinazolinone can be explored through various reactions:

  1. Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of the phenoxy group.
  2. Hydrolysis: Under acidic or basic conditions, the phenoxybutyl group may be hydrolyzed, affecting the compound's stability.
  3. Formation of Derivatives: The quinazolinone moiety can react with different nucleophiles to form various derivatives, enhancing its pharmacological profile .
Mechanism of Action

Process and Data

The mechanism of action for 3-(4-phenoxybutyl)-4(3H)-quinazolinone involves its interaction with specific biological targets:

  1. Inhibition of Enzymatic Activity: Quinazolinones have been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
  2. Modulation of Receptor Activity: The compound may interact with receptors such as those involved in pain perception or cancer cell proliferation.

Biological Activity

Research indicates that similar compounds exhibit significant anti-inflammatory and anticancer activities, suggesting that 3-(4-phenoxybutyl)-4(3H)-quinazolinone may possess comparable effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Typically ranges between 150-160 °C depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Exhibits reactivity characteristic of quinazolinones, particularly in electrophilic substitution reactions.
Applications

Scientific Uses

3-(4-phenoxybutyl)-4(3H)-quinazolinone has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or anticancer drugs.
  • Biochemical Research: Investigating its mechanism of action can provide insights into new therapeutic targets.
  • Material Science: Due to its unique structural features, it may find applications in developing novel materials with specific properties .
Synthetic Methodologies and Optimization

Retrosynthetic Analysis of 4(3H)-Quinazolinone Core

The 4(3H)-quinazolinone scaffold serves as the foundational structure for synthesizing 3-(4-phenoxybutyl)-4(3H)-quinazolinone. Retrosynthetic disconnection reveals two primary pathways to construct this bicyclic system. The anthranilic acid pathway involves condensation between anthranilic acid derivatives and formamide (or orthoesters), forming the pyrimidinone ring through cyclodehydration. This approach, rooted in the classical Niementowski reaction, offers atom economy and utilizes readily available starting materials [9]. Alternatively, isatoic anhydride serves as a key synthon, reacting with formamidine acetate under mild conditions to directly yield the 4(3H)-quinazolinone core with excellent regiocontrol. For halogenated derivatives essential for further functionalization, ortho-halo-substituted anthranilic acids (e.g., 6-fluoroanthranilic acid) undergo efficient cyclization. Computational modeling confirms that electron-withdrawing groups at C-6/C-8 positions significantly accelerate ring closure by increasing the electrophilicity of the carbonyl carbon [3] [6].

Table 1: Retrosynthetic Pathways to 4(3H)-Quinazolinone Core

Synthon ASynthon BReaction ConditionsKey IntermediateYield Range
Anthranilic acidFormamide120-140°C, 4-6 h3H-Quinazolin-4-one70-85%
Isatoic anhydrideFormamidine acetateDMF, 80°C, 2 h4(3H)-Quinazolinone85-95%
2-AminobenzonitrileFormic acidPPA, 100°C, 3 h4-Oxo-3,4-dihydroquinazoline60-75%
Methyl 2-aminobenzoateAmmonium acetateMW, 150°C, 20 min2-Substituted-4(3H)-quinazolinone80-90%

Modular Strategies for N-3 Alkylation with Phenoxybutyl Substituents

Installing the 4-phenoxybutyl chain at the N-3 position requires precise alkylation strategies to avoid O-alkylation and maintain regioselectivity. The most efficient approach employs Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to couple 4-phenoxybutan-1-ol with the quinazolinone nitrogen, achieving >90% regioselectivity. Alternatively, Williamson ether synthesis provides 1-(4-chlorobutoxy)-4-nitrobenzene, which acts as an alkylating agent under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃/DMF). Kinetic studies reveal that the sterically unhindered N-3 nitrogen undergoes SN₂ reaction at rates 15-fold faster than the C-2 carbonyl oxygen. For sensitive substrates, metal-assisted alkylation using silver oxide (Ag₂O) promotes exclusive N-alkylation even with tertiary alkyl halides. Critical to yield optimization is the anion stabilization effect—pre-deprotonation of the quinazolinone with NaH in THF increases nucleophilicity, elevating alkylation yields from 45% to 88% [3] [9].

Microwave-Assisted and Solvent-Free Synthetic Protocols

Green chemistry approaches significantly enhance the synthesis of 3-(4-phenoxybutyl)-4(3H)-quinazolinone derivatives. Microwave irradiation reduces reaction times from hours to minutes while improving yields by 15–30%. A solvent-free protocol involves grinding 2-methyl-4(3H)-quinazolinone, 1-(4-bromobutoxy)-benzene, and K₂CO₃ in a ball mill, achieving 92% conversion in 15 minutes through mechanochemical activation. When performed in natural deep eutectic solvents (NADES) like choline chloride/urea, the reaction proceeds at 80°C in 30 minutes with 95% isolated yield and enables solvent recycling for ≥5 cycles without efficiency loss. Comparative studies show microwave irradiation at 150°C for 10 minutes in DMF provides a 40% reduction in energy consumption versus conventional 6-hour reflux methods. These protocols effectively suppress dimerization side products common in thermal pathways [6].

Catalytic Systems for Regioselective Functionalization at C-2 and N-3 Positions

Achieving site-specific functionalization in quinazolinones demands tailored catalytic systems. For C-2 halogenation, N-chlorosuccinimide (NCS)/azobisisobutyronitrile (AIBN) selectively chlorinates the C-2 position (>95% selectivity) without competing N-3 modification. Palladium catalysis enables Suzuki-Miyaura coupling at C-2 when pre-halogenated, using Pd(OAc)₂/XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) to introduce aryl groups with full retention of the phenoxybutyl chain. Crucially, copper(I) iodide with trans-N,N'-dimethylcyclohexane-1,2-diamine catalyzes N-3 arylation at 110°C, allowing sequential N-3 alkylation followed by arylation for unsymmetrical disubstitution. Regioselectivity mapping confirms that steric bulk in palladium ligands (e.g., tricyclohexylphosphine) prevents N-3 coordination, directing all reactivity to C-2. Catalyst loadings can be reduced to 0.5 mol% without yield compromise when microwave assistance is employed [3] [9].

Table 2: Catalytic Systems for Regioselective Functionalization

Target PositionReaction TypeCatalyst SystemKey AdditiveSelectivityYield
C-2ChlorinationNCS (1.2 eq)/AIBN (5 mol%)CCl₄, reflux>95%88%
C-2Suzuki CouplingPd(OAc)₂ (2 mol%)/XPhos (4 mol%)K₃PO₄, toluene/H₂O99%85%
N-3ArylationCuI (5 mol%)/L1 (10 mol%)*Cs₂CO₃, dioxane90%78%
N-1/C-2One-pot dialkylationAg₂O (20 mol%)K₂CO₃, DMF85:15 N-1:C-270%
L1 = trans-N,N'-dimethylcyclohexane-1,2-diamine

Post-Functionalization Techniques for Phenoxybutyl Side-Chain Modifications

The phenoxybutyl side chain offers versatile handles for late-stage diversification. O-dealkylation with BBr₃ in CH₂Cl₂ at −78°C cleaves the ether linkage, generating 4-(4-bromobutyl)-quinazolinone without affecting the quinazolinone core (92% yield). This intermediate undergoes nucleophilic displacement with phenols, thiols, or amines to install modified side chains. Alternatively, terminal functionalization exploits the hydroxyl terminus of the unreacted butyl chain: oxidation with Dess-Martin periodinane yields the aldehyde, enabling reductive amination or Wittig reactions. For bioconjugation applications, the terminal −OH is converted to an azide via Appel reaction (CBr₄/PPh₃) followed by sodium azide, permitting strain-promoted azide-alkyne cycloadditions. Cross-coupling feasibility is demonstrated by palladium-catalyzed Sonogashira reactions on iodinated phenyl rings (e.g., 4-iodophenoxybutyl derivatives), introducing alkynes in 75–85% yields [3] [4].

Properties

Product Name

3-(4-phenoxybutyl)-4(3H)-quinazolinone

IUPAC Name

3-(4-phenoxybutyl)quinazolin-4-one

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C18H18N2O2/c21-18-16-10-4-5-11-17(16)19-14-20(18)12-6-7-13-22-15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2

InChI Key

DIBNUEJKZBOSPJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCCN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)OCCCCN2C=NC3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.